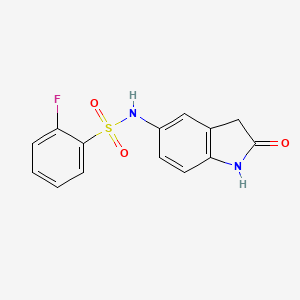

2-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

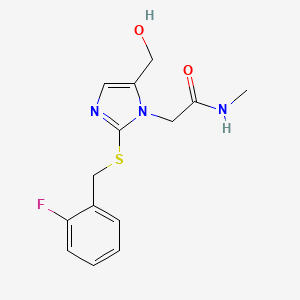

“2-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . It is an important heterocyclic compound having broad-spectrum biological activities .

Synthesis Analysis

The synthesis of similar compounds involves the use of various chemical techniques and new computational chemistry applications . For instance, the synthesis of 2-oxindole conjugates involves the evaluation of their antiproliferative effect in vitro against NCI-60 cell lines panel, inhibitory effect on carbonic anhydrase (CA) isoforms (hCAI, II, IX, and XII), and protein kinases .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Evaluation

A series of derivatives including N-substituted benzenesulfonamides have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. These compounds showed significant potential, with some derivatives being more active than standard drugs against certain cancer cell lines. QSAR studies indicated that antimicrobial activity was governed by lipophilic and topological parameters (Kumar et al., 2014).

Cyclooxygenase-2 Inhibitors

Derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Introduction of a fluorine atom significantly increased selectivity for COX-2 inhibition, leading to the identification of potent, selective, and orally active COX-2 inhibitors (Hashimoto et al., 2002).

Enantioselective Fluorination

Research into fine-tuning the reactivity and selectivity of N-fluorobenzenesulfonamide for fluorination reactions by modifying substituents on its phenyl rings has been conducted. This work has led to the development of 3-fluoro-2-oxindoles with excellent yields and enantioselectivities, showcasing the potential for precise chemical modifications (Wang et al., 2014).

Metal Ion Detection

The development of zinc(II) specific fluorophores based on benzenesulfonamide derivatives for the study of intracellular Zn2+ concentrations highlights the importance of these compounds in biochemical research. These fluorophores have been used to gain insight into the fluorescence characteristics and binding mechanisms of Zn2+ complexes, offering valuable tools for cellular studies (Kimber et al., 2001).

Selective Sensing for Metal Ions

A novel pyrazoline derivative has been utilized for the selective fluorometric detection of Hg2+ ions, demonstrating the ability of benzenesulfonamide derivatives to act as highly selective sensors for specific metal ions. This capability is crucial for environmental monitoring and the detection of toxic substances (Bozkurt & Gul, 2018).

Mecanismo De Acción

Target of Action

The compound 2-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide, also known as 2-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , and have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Mode of Action

Indole derivatives have been shown to interact with their targets in a variety of ways, leading to a range of biological effects . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For instance, they have been found to be involved in both extrinsic and intrinsic pathways of the apoptotic machine . Among these, caspase-3, known as the executioner caspase, is one of the key enzymes regulating apoptosis responses .

Result of Action

Based on the known activities of indole derivatives, it can be speculated that this compound may have a range of effects at the molecular and cellular level, potentially including antiviral, anti-inflammatory, and anticancer effects .

Análisis Bioquímico

Biochemical Properties

Indole derivatives are known to interact with multiple receptors and have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

It is known that indole derivatives can have notable cytotoxicity toward various human cancer cell lines .

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors, which can lead to various biochemical reactions .

Propiedades

IUPAC Name |

2-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O3S/c15-11-3-1-2-4-13(11)21(19,20)17-10-5-6-12-9(7-10)8-14(18)16-12/h1-7,17H,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSHFBVSELWWOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2933846.png)

![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2933851.png)

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-methylphenyl)methanone](/img/structure/B2933853.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2933858.png)

![7-methoxy-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2933859.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2933861.png)

![3,4-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2933866.png)